N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyridazine moiety with an azetidine and pyrazole ring, making it a candidate for various biological activities, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine-3-carboxylic acid or its derivatives.
Pyrazole Ring Attachment: The pyrazole moiety is attached through condensation reactions, typically involving hydrazine and 1,3-diketones.
N-Methylation: The final step involves the methylation of the nitrogen atom, usually achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine moiety using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted azetidine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its cytotoxic effects on various cancer cell lines .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with potentially useful properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes, such as c-Met and Pim-1 kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and have been studied for their anticancer properties.
Azetidine Derivatives: Compounds with azetidine rings are known for their biological activity and are used in various medicinal applications.
Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their anti-inflammatory and anticancer activities.
Uniqueness
What sets N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide apart is its combination of these three moieties, which provides a unique pharmacophore capable of interacting with multiple biological targets. This multi-target approach can potentially lead to more effective treatments with fewer side effects.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-9-17-18-12-3-4-13(19-22(9)12)21-7-11(8-21)20(2)14(23)10-5-15-16-6-10/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCIXSDXHIITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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